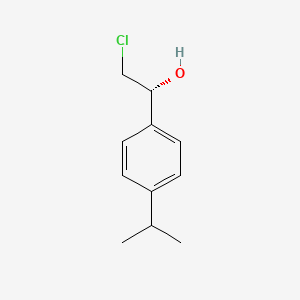
(1R)-2-chloro-1-(4-isopropylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a propan-2-yl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the chlorination of 1-[4-(propan-2-yl)phenyl]ethan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(1R)-2-chloro-1-[4-(methyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
(1R)-2-chloro-1-[4-(ethyl)phenyl]ethan-1-ol: Similar structure but with an ethyl group instead of a propan-2-yl group.
(1R)-2-chloro-1-[4-(tert-butyl)phenyl]ethan-1-ol: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects.
生物活性
Enzyme Inhibition
(1R)-2-chloro-1-(4-isopropylphenyl)ethanol has shown promising enzyme inhibitory properties, particularly in the context of cytochrome P450 enzymes. Studies have demonstrated its ability to competitively inhibit CYP2C9, a key enzyme involved in drug metabolism . The compound's interaction with CYP2C9 is believed to be mediated by its hydroxyl group, which can form hydrogen bonds with the enzyme's active site.
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| CYP2C9 | 14.2 | Competitive |
This inhibitory activity suggests potential applications in drug development, particularly for modulating drug metabolism and enhancing the bioavailability of certain medications.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. While the exact mechanism remains under investigation, it is hypothesized that the compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.
Receptor Binding
The compound has demonstrated affinity for certain biological receptors, although the specificity and strength of these interactions vary. Research suggests that this compound may interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα . This interaction is believed to be mediated by the compound's hydroxyl group, which plays a crucial role in ligand binding.
Anti-inflammatory Potential
Some studies have explored the anti-inflammatory potential of this compound. While the exact mechanisms are not fully elucidated, it is thought that the compound's interaction with inflammatory mediators or its potential antioxidant properties may contribute to these effects.
Toxicological Considerations
As with any biologically active compound, the toxicological profile of this compound is an important consideration. Limited studies have been conducted to assess its toxicity in various model organisms . While comprehensive data is lacking, initial findings suggest that the compound exhibits moderate toxicity, with further research needed to establish safe dosage ranges and potential long-term effects.
Future Research Directions
The biological activity of this compound presents several avenues for future research:
- Detailed mechanistic studies to elucidate its mode of action in various biological systems.
- Structure-activity relationship (SAR) studies to optimize its biological properties.
- In vivo studies to assess its efficacy and safety in animal models.
- Exploration of potential synergistic effects with other bioactive compounds.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m0/s1 |
InChIキー |
WDHPUCNTAHSKSY-NSHDSACASA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CCl)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















